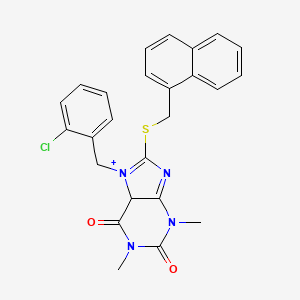
Salor-int L217514-1EA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salor-int L217514-1EA is a chemical compound with the molecular formula C25H21ClN4O2S and a molecular weight of 476.98. It is known for its complex structure, which includes multiple aromatic rings and a variety of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int L217514-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as chlorine, nitrogen, oxygen, and sulfur. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Aromatic substitution reactions: Introduction of substituents onto aromatic rings.
Condensation reactions: Formation of carbon-nitrogen bonds.
Oxidation and reduction reactions: Modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods are proprietary and not publicly available.
化学反应分析
Formation of Hydrazone Group
The compound likely forms through the reaction of a purine-2,6-dione derivative with 4-chlorobenzaldehyde under hydrazone formation conditions. This involves nucleophilic attack of the hydrazine group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the hydrazone bond.
Reaction Mechanism :
textPurine-2,6-dione + 4-Chlorobenzaldehyde → [Hydrazone Intermediate]
Hydrolysis of the Hydrazine Bond
Under acidic or basic conditions, the hydrazone bond may hydrolyze to regenerate the starting aldehyde and hydrazine derivatives. This reaction is reversible and depends on pH and temperature .
Reaction Conditions :
| Factor | Impact on Reaction Rate |
|---|---|
| pH | Optimal at acidic/basic |
| Temperature | Higher temps accelerate |
Stability and Degradation Pathways
The compound’s stability is influenced by its hydrogen bond donor/acceptor capacities (HBD: 2, HBA: 5) . Potential degradation pathways include:
-
Moisture-induced hydrolysis of the hydrazone group.
-
Photodegradation due to conjugated π-systems in the purine core.
Reactivity with Biological Targets
While direct data for Salor-int L217514-1EA is unavailable, its structural analog (L217328-1EA) likely interacts with biological targets via:
科学研究应用
Salor-int L217514-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Salor-int L217514-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and are not fully understood.
相似化合物的比较
Similar Compounds
Similar compounds to Salor-int L217514-1EA include:
- 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-7-(2-chlorobenzyl)-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
生物活性
Salor-int L217514-1EA is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C23H16BrCl2N3O5 and a molecular weight of 516.2 g/mol. Its structure is characterized by various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrCl2N3O5 |
| Molecular Weight | 516.2 g/mol |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may exert its effects through:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
- Anticancer Effects : this compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
A notable study explored the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines, including breast and pancreatic cancer cells. Results indicated:
- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells, as evidenced by Annexin V/PI staining.
Anti-inflammatory Effects
Another research investigation focused on the anti-inflammatory potential of this compound. Key findings included:
- Cytokine Inhibition : The compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- NF-kB Pathway Modulation : Western blot analysis demonstrated that this compound inhibited the phosphorylation of NF-kB, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:
| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Low |
属性
CAS 编号 |
476481-76-2 |
|---|---|
分子式 |
C25H21ClN4O2S |
分子量 |
477.0 g/mol |
IUPAC 名称 |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3 |
InChI 键 |
JLMUXRNOMVUKHO-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















